![molecular formula C12H23N3O3 B13012301 tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used as building blocks in the synthesis of various organic compounds
Vorbereitungsmethoden
The synthesis of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and an appropriate aminopropanoyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. For example, a mixture of N-Boc piperazine and triethylamine in acetonitrile can be stirred and cooled to 0°C, followed by the addition of ethyl bromoacetate to obtain the desired compound .
Analyse Chemischer Reaktionen
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a useful intermediate in the synthesis of novel organic compounds, such as amides, sulphonamides, and Mannich bases . In biology and medicine, it has been studied for its potential antibacterial, antifungal, anticancer, and antiparasitic activities . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, its incorporation into molecular structures can enhance the physicochemical properties of drug candidates, such as solubility and stability .
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enable favorable interactions with macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects. For example, the compound may bind to kinase-inactive conformations, affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities
Eigenschaften
Molekularformel |
C12H23N3O3 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-9(13)10(16)14-5-7-15(8-6-14)11(17)18-12(2,3)4/h9H,5-8,13H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
NZRXVNBASOFPND-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N |
Kanonische SMILES |
CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)
![Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13012223.png)
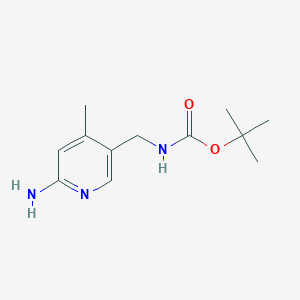
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
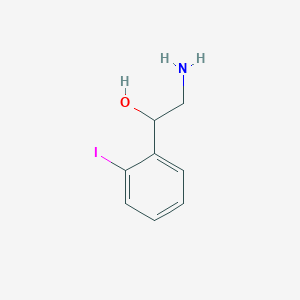

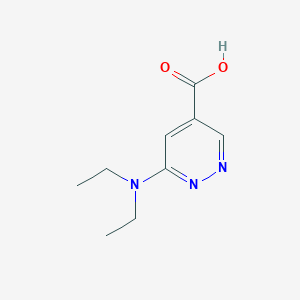
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
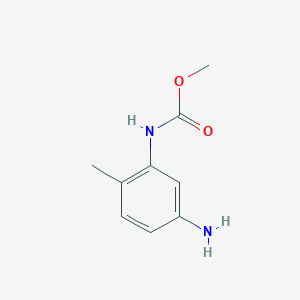

![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
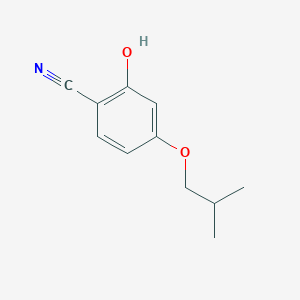
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)
